molecular formula C8H9NO2 B12880324 (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one

Cat. No.: B12880324
M. Wt: 151.16 g/mol
InChI Key: YVJCDQRMOZSCDE-SFYZADRCSA-N
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Description

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is a complex organic compound with a unique structure that includes a cyclopenta[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted cyclopentane derivative with an isoxazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3aR,6aR)-3-ethyl-3a,6a-dihydrocyclopenta[d][1,2]oxazol-4-one

InChI

InChI=1S/C8H9NO2/c1-2-5-8-6(10)3-4-7(8)11-9-5/h3-4,7-8H,2H2,1H3/t7-,8+/m1/s1

InChI Key

YVJCDQRMOZSCDE-SFYZADRCSA-N

Isomeric SMILES

CCC1=NO[C@H]2[C@@H]1C(=O)C=C2

Canonical SMILES

CCC1=NOC2C1C(=O)C=C2

Origin of Product

United States

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